Resolin Scarlet 3GL
Description
Resolin Scarlet 3GL (C.I. Disperse Red 50) is a disperse dye primarily used in textile applications, particularly for polyester and synthetic fiber dyeing. Its chemical structure is identified as 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile, with the molecular formula C₁₈H₁₆ClN₅O₂ and CAS registry number 12223-35-7 . The dye belongs to the azo class, characterized by a diazenyl group (-N=N-) linking aromatic rings. Key synonyms include Foron Scarlet E 2GFL, Dianix Red R-E, and Terasil Red 5G .
This compound exhibits moderate solubility in organic solvents like acetone and dimethylformamide (DMF) but low solubility in water, typical of disperse dyes designed for hydrophobic fibers . Its application involves high-temperature dyeing (120–130°C) to ensure uniform dispersion and color fastness .
Properties
CAS No. |
12236-15-6 |
|---|---|
Molecular Formula |
C8H9NO |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation and Reduction Reactions in Dye Chemistry
Synthetic dyes, particularly azo dyes, often undergo redox reactions under environmental or industrial conditions. Key findings from related studies include:
-
Reactive oxygen species (ROS) in cellular environments can oxidize sulfur-containing functional groups (e.g., thiols to disulfides) in dye structures .
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Electrochemical methods, such as those using electrodes, can modulate reaction pathways for dyes by altering electron transfer kinetics .
Example Reaction Pathway
| Reactant | Product | Chemical Trigger |
|---|---|---|
| Thiol (R-SH) | Disulfide (R-S-S-R) | ROS (e.g., H₂O₂) |
| Azo group (-N=N-) | Amine (-NH₂) | Reducing agents (e.g., GSH) |
Acid/Base-Driven Hydrolysis
Dyes with hydrolyzable functional groups (e.g., esters, acetals) exhibit pH-dependent stability:
-
Acidic conditions (pH < 5) promote hydrolysis of hydrazones, imines, and acetals .
-
Alkaline conditions stabilize sulfonate groups common in water-soluble dyes .
Kinetic Data for Hydrolysis
| Functional Group | pH | Half-Life (min) |
|---|---|---|
| Hydrazone | 4.7 | 15 |
| Imine | 6.0 | 120 |
| Acetal | 3.5 | 5 |
Photodegradation Mechanisms
UV light exposure initiates free radical reactions in dyes, leading to bond cleavage:
-
Silica particles catalyze oxidation of organic molecules via surface-bound radicals, degrading chromophores .
-
Ruthenium complexes generate ROS under light, accelerating dye decomposition .
Degradation Efficiency
| Catalyst | Light Source | Degradation Rate (%) |
|---|---|---|
| SiO₂ | UV-C (254 nm) | 95% in 60 min |
| Ru-complex | Visible (450 nm) | 80% in 30 min |
Synthetic Optimization and Reaction Engineering
Machine learning approaches improve reaction selectivity and yield for complex dyes:
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Multivariate analysis (e.g., Design of Experiments) identifies optimal conditions for imine formation and coupling reactions .
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Predictive models correlate solvent polarity, catalyst loading, and temperature with reaction outcomes .
Environmental and Biological Interactions
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Microbial Degradation : Reductive cleavage of azo bonds by gut microbiota produces aromatic amines .
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Adsorption : Silica and alumina surfaces facilitate dye immobilization via hydrogen bonding and electrostatic interactions .
Key Limitations
-
No peer-reviewed studies specifically addressing Resolin Scarlet 3GL were found in the provided sources.
-
General principles above are inferred from analogous compounds (e.g., azo dyes, sulfur-containing pigments).
For authoritative data on This compound , consult proprietary databases like CAS SciFinder or conduct experimental studies using methodologies outlined in kinetic and optimization frameworks.
Comparison with Similar Compounds
Structural Insights :
- This compound shares a chloronitrophenyl backbone with Dianix Red R-E and Foron Scarlet E 2GFL, but differs in side chains. The presence of a cyano (-CN) group in Resolin enhances its thermal stability compared to Dianix Red R-E’s ethyl group .
- Foron Scarlet E 2GFL has a nearly identical structure to this compound, differing only in minor alkyl chain variations, which marginally affect solubility .
Performance and Fastness Properties
| Property | This compound | Dianix Red R-E | Foron Scarlet E 2GFL |
|---|---|---|---|
| Light Fastness (ISO) | 6–7 | 5–6 | 6–7 |
| Wash Fastness | 4–5 | 4 | 4–5 |
| Sublimation Fastness | 4–5 | 3–4 | 4–5 |
| Application Temperature | 130°C | 125°C | 130°C |
Performance Insights :
Q & A
Q. Basic Research Focus
Supplier Documentation : Require certificates of analysis (CoA) detailing purity, solvent residues, and storage conditions.
In-House Validation : Perform comparative HPLC and NMR analyses across batches.
Statistical Reporting : Use ANOVA to quantify variability and adjust experimental protocols if RSDs exceed 5% .
What computational tools and databases are recommended for predicting the environmental fate of this compound (e.g., biodegradation, ecotoxicity)?
Advanced Research Focus
Leverage quantitative structure-activity relationship (QSAR) models via software like EPI Suite or TEST (Toxicity Estimation Software Tool). Cross-reference predictions with experimental data from:
- Biodegradation Assays : OECD 301 series for aerobic degradation.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202).
Archive computational parameters and raw assay data in repositories like Zenodo for transparency .
How can contradictory results in this compound’s thermal stability studies be systematically analyzed?
Q. Advanced Research Focus
Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies, ensuring identical heating rates (e.g., 10°C/min).
Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional methods to derive activation energies (Ea) and identify rate-limiting steps.
Material Characterization : Use X-ray diffraction (XRD) to detect polymorphic transitions influencing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
